molecular formula C11H17NO B026532 1-Adamantanecarboxamide CAS No. 5511-18-2

1-Adamantanecarboxamide

Cat. No. B026532
CAS RN: 5511-18-2
M. Wt: 179.26 g/mol
InChI Key: CKBZJTAMRPPVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-adamantanecarboxamide typically involves the reaction of adamantane with formic acid in the presence of concentrated sulfuric acid, leading to the formation of 1-adamantanecarboxylic acid. This acid is then converted into 1-adamantanecarboxamide through acylation, achieving an overall yield of about 85.3% under optimized conditions (Feng Li-hua, 2009).

Molecular Structure Analysis

The adamantane moiety serves as a structural backbone that contributes significantly to the stability and properties of its derivatives. The molecular structure of 1-adamantanecarboxamide and related compounds has been characterized using techniques like 1H NMR and IR spectroscopy, revealing insights into their chemical behavior and interaction capabilities.

Chemical Reactions and Properties

1-Adamantanecarboxamide participates in various chemical reactions, including acylation and the formation of different derivatives with potential biological activity. Its chemical reactivity is influenced by the adamantane core, which provides a unique three-dimensional structure conducive to specific interactions and reactions (Feng Li-hua, 2009).

Scientific Research Applications

Application 1: Ebola Virus Inhibition

  • Summary of the Application : 1-Adamantanecarboxamide has been identified as an inhibitor of the Ebola virus (EBOV). It is part of an adamantane carboxamide chemical series that has shown promising results in inhibiting the virus .
  • Methods of Application or Experimental Procedures : The structure-activity-relationship (SAR) of the adamantane carboxamide chemical series was explored. Selected analogs exhibited half-maximal inhibitory concentrations (EC50 values) of ∼10-15 nM in vesicular stomatitis virus (VSV) pseudotyped EBOV (pEBOV) infectivity assays .
  • Results or Outcomes : The selected analogs showed low hundred nanomolar EC50 activity against wild type EBOV. They also demonstrated aqueous solubility >20 mg/mL, and attractive metabolic stability in human and nonhuman liver microsomes .

Application 2: Radical Functionalization

  • Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials. This is due to their unique structural, biological, and stimulus-responsive properties .
  • Methods of Application or Experimental Procedures : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Application 3: Synthesis of Diamondoids

  • Summary of the Application : 1-Adamantanecarboxamide is used in the synthesis of diamondoids, such as adamantane, 2-azaadamantane, or diamantane .
  • Methods of Application or Experimental Procedures : Introduction of adamantane moieties on diamondoids is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .
  • Results or Outcomes : The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

Application 4: Antiviral, Anti-Parkinsonian or Anti-Alzheimer Properties

  • Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, are used in the synthesis of various pharmaceuticals. These pharmaceuticals usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .
  • Methods of Application or Experimental Procedures : The incorporation of adamantane fragments in pharmaceuticals is achieved through various chemical synthesis methods. This improves the lipophilicity and stability of drugs .
  • Results or Outcomes : Structurally simple examples of these pharmaceuticals are amantadine, rimantadine, and memantine .

Application 5: C–H Functionalization

  • Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, are used in the development of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .
  • Methods of Application or Experimental Procedures : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes : This provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Safety And Hazards

The safety data sheet for 1-Adamantanecarboxamide is not available in the search results . Therefore, the specific safety and hazard information for this compound is not known.

properties

IUPAC Name

adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZJTAMRPPVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203628
Record name 1-Adamantanecarboxamide
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanecarboxamide

CAS RN

5511-18-2
Record name Tricyclo[3.3.1.13,7]decane-1-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanecarboxamide
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Record name 1-Adamantanecarboxamide
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Record name Adamantane-1-carboxamide
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Synthesis routes and methods I

Procedure details

A solution of adamantane-1-carboxylic acid (2.00 g, 11.10 mmol) in EtOAc (20 mL) was treated with CDI (2.00 g, 12.33 mmol), stirred at RT for 20 minutes, treated with NH4OH (˜14M, 5 mL, ˜70 mmol) and stirred at RT for 20 minutes. The mixture was concentrated to dryness, treated with satd. NaHCO3 and the solids collected via filtration and dried to afford adamantane-1-carboxamide (1.74 g, 87%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.91 (s, 1H), 6.65 (s, 1H), 1.92 (m, 3H), 1.74-1.71 (m, 6H), 1.68-1.57 (m, 6H); MS (ESI) m/z: 180.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Adamantanecarboxylic acid (10.8 g, 0.06 mole) was added to N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) contained in a wide mouth polyethylene bottle with magnetic stirring. The acid dissolved immediately during which time a highly exothermic reaction occurred. The reaction mixture was allowed to cool to room temperature and cold aqueous ammonia (250 ml) was added slowly. A heavy precipitate of the amide appeared almost immediately. After the addition was complete, the reaction mixture was stirred for about fifteen minutes. The 1-adamantanecarboxamide was collected and washed copiously with water followed by ethyl ether and dried. Yield: 10.7 g, 100%; mp 189.4-190.2° C. (Lit. mp 189° C., Stetter, et. al., Chem. Ber., 1960, 226-230). The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C11H17NO: C, 73.76; H, 9.49; N, 7.82. Found: C, 73.67; H. 9.60; N, 7.78.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
M Fujio, T Kuroita, Y Sakai, H Nakagawa… - Bioorganic & medicinal …, 2000 - Elsevier
… We found (S)-N-{1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl}-1-adamantanecarboxamide hydrochloride hydrate (10-(S), Y-39241) to have a high affinity and selectivity for 5-HT 2 receptors…
Number of citations: 22 www.sciencedirect.com
HR Sullivan, RE Billings… - Journal of Medicinal …, 1968 - ACS Publications
… N, XD line thy 1-14C-3, 5, 7-t rimet hy 1-adamantanecarboxamide (II) was synthesized bytreating 167 mg (0.75 mmol) of 3, 5, 7-trimethyladamantanecarboxylie acid wit h 0.20 ml (1.16 …
Number of citations: 5 pubs.acs.org
XY Cai, NN Li, JC Chen, ET Kang, LQ Xu - Journal of colloid and interface …, 2016 - Elsevier
… Two catecholic derivatives, dopamine 4-(phenylazo)benzamide (AZODopa) and dopamine 1-adamantanecarboxamide (AdaDopa) were synthesized and immobilized onto the Ti(oxide) …
Number of citations: 21 www.sciencedirect.com
G Fenech, MG Vigorita, P Ficarra… - Bollettino Chimico …, 1979 - europepmc.org
[1-adamantanecarboxamide derivatives with potential antiviral and antineoplastic activity]. - Abstract - Europe PMC … [1-adamantanecarboxamide derivatives with potential antiviral …
Number of citations: 2 europepmc.org
GL Anderson, WA Burks, II Harruna - Synthetic Communications, 1988 - Taylor & Francis
… &), which on treatment with ammonium hydroxide gave 3-fluoro1-adamantanecarboxamide … 3-Fluoro-1-Adamantanecarboxamide (5). 3-Hydroxy-1-adamantanecarboxyl iC acid (209, …
Number of citations: 31 www.tandfonline.com
VN Emel'yanenko, RN Nagrimanov… - Journal of Thermal …, 2017 - Springer
… for 2,2-dinitro-adamantane and 1-adamantanecarboxamide N,N-dimethyl) are in agreement (… The disagreement of the theoretical result for N,N-dimethyl-1-adamantanecarboxamide of …
Number of citations: 10 link.springer.com
GA Shvekhgeimer, LK Kuz'micheva… - Bulletin of the Academy of …, 1974 - Springer
Conclusions 1. 1-Adamantanecarbonitrile reacts with alcohols and hydrogen chloride with greater difficulty than do aliphatic nitriles to give the hydrochlorides of the imino esters of 1-…
Number of citations: 2 link.springer.com
K Ishihara, Y Furuya, H Yamamoto - Angewandte Chemie, 2002 - Wiley Online Library
… The reaction was successful for sterically congested amides such as 1-adamantanecarboxamide and o-toluamide (Table 3, entries 4 and 7). The reaction of 3-ethylhexanamide was …
Number of citations: 207 onlinelibrary.wiley.com
KN Hearn, TD Nalder, RP Cox, HD Maynard… - Chemical …, 2017 - pubs.rsc.org
… Cyclohexanecarboxamide (20) and 1-adamantanecarboxamide (21) were also incorporated in excellent yields (96 and 90%, respectively). Lactams, 1-pyrrolidinone and isoindolin-1-…
Number of citations: 51 pubs.rsc.org
DH Chen, WT Sun, CJ Zhu, GS Lu… - Angewandte Chemie …, 2021 - Wiley Online Library
… The steric hindered branched alkanamides, such as pivalamide 1 u and 1-adamantanecarboxamide 1 v, and unbranched hexanamide 1 w were reactive substrates for the reaction as …
Number of citations: 52 onlinelibrary.wiley.com

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